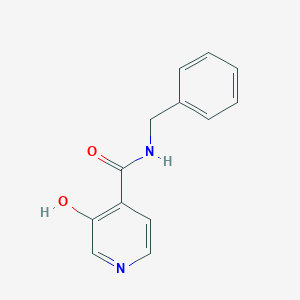![molecular formula C29H35FN4O B2470134 N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide CAS No. 946243-61-4](/img/structure/B2470134.png)
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a benzamide group, a piperazine ring, and a dimethylamino group. These groups are common in many pharmaceutical compounds and could potentially contribute to a variety of biological activities .
Molecular Structure Analysis
The compound has a complex structure with multiple aromatic rings. The presence of the piperazine ring could potentially allow for conformational flexibility, which might influence how the compound interacts with biological targets .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the piperazine ring could undergo substitutions .Aplicaciones Científicas De Investigación
Neuropharmacology and Receptor Binding
- Arylcycloalkylamines, including structures similar to N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide, have shown significance in binding affinity at D2-like receptors, particularly in antipsychotic agents. Modifications to arylalkyl substituents enhance the potency and selectivity of these compounds, highlighting their potential in improving treatments for psychiatric disorders (Sikazwe et al., 2009).
Imaging and Alzheimer's Research
- Research has highlighted the potential of compounds structurally similar to this compound in amyloid imaging. This is crucial for diagnosing and understanding Alzheimer's disease. The development of amyloid imaging ligands helps measure amyloid in vivo in the brains of Alzheimer's patients, paving the way for early detection and a deeper understanding of the disease's progression (Nordberg, 2007).
Therapeutic Applications
- Piperazine, a core component of the compound , is widely recognized in drug design due to its therapeutic versatility. It's present in drugs serving various roles, including antipsychotic, antidepressant, anticancer, anti-inflammatory, and even imaging agents. The structure of piperazine derivatives, such as this compound, allows for slight modifications leading to substantial differences in medicinal potential, underscoring the importance of this scaffold in developing new therapeutics (Rathi et al., 2016).
DNA Interaction and Potential as Radioprotectors
- Certain N-methyl piperazine derivatives, akin to the structure of the compound in discussion, are known to bind strongly to the minor groove of double-stranded B-DNA. This interaction is specific to AT-rich sequences and makes these derivatives, such as Hoechst 33258 and its analogues, invaluable in fluorescent DNA staining, chromosome analysis, and even as potential radioprotectors and topoisomerase inhibitors. This aspect of piperazine derivatives provides a foundation for rational drug design and understanding DNA sequence recognition (Issar & Kakkar, 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35FN4O/c1-21-17-22(2)19-24(18-21)29(35)31-20-28(23-5-9-26(10-6-23)32(3)4)34-15-13-33(14-16-34)27-11-7-25(30)8-12-27/h5-12,17-19,28H,13-16,20H2,1-4H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPQOQGGYIKEHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
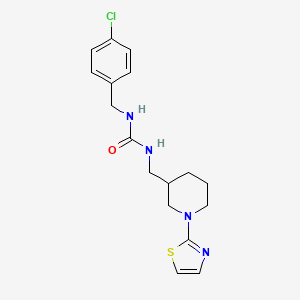
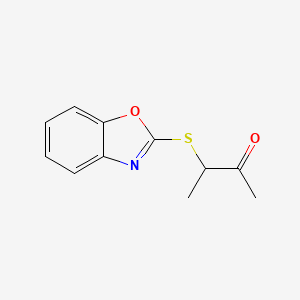

![(3aS,8aR)-2-(5-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2470060.png)
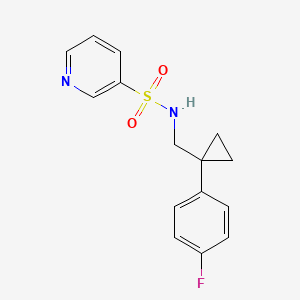

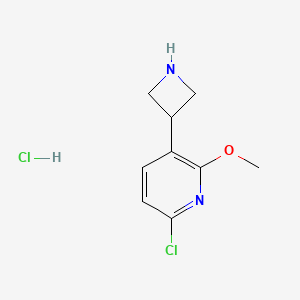
![2-Hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one](/img/structure/B2470065.png)

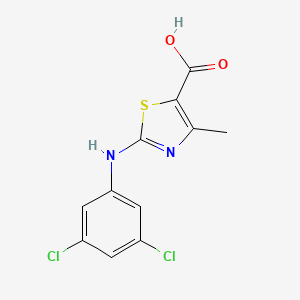


![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2470073.png)
